molecular formula C15H22N2O2 B584758 3-Hydroxy Mepivacaine-d3 CAS No. 1346597-79-2

3-Hydroxy Mepivacaine-d3

Cat. No.: B584758
CAS No.: 1346597-79-2
M. Wt: 265.371
InChI Key: DVENKGUHBZKQPU-HPRDVNIFSA-N
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Description

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine. It is primarily used in scientific research, particularly in the field of proteomics. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can significantly affect its pharmacokinetic and metabolic profiles .

Mechanism of Action

Target of Action

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension this compound, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

Mepivacaine, and thus this compound, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .

Biochemical Pathways

The action of this compound primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .

Pharmacokinetics

Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of this compound are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .

Result of Action

The primary result of the action of this compound is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .

Biochemical Analysis

Cellular Effects

It is known that stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 3-Hydroxy Mepivacaine-d3 may have unique cellular effects compared to its parent compound, Mepivacaine.

Molecular Mechanism

As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process

Metabolic Pathways

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , suggesting that this compound may be involved in unique metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Mepivacaine-d3 involves the incorporation of deuterium into the 3-Hydroxy Mepivacaine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency in the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Mepivacaine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Hydroxy Mepivacaine-d3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in scientific research for studying the effects of deuterium substitution on drug behavior and metabolism .

Properties

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENKGUHBZKQPU-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857724
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-79-2
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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